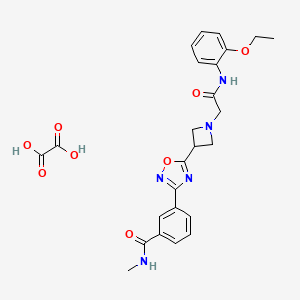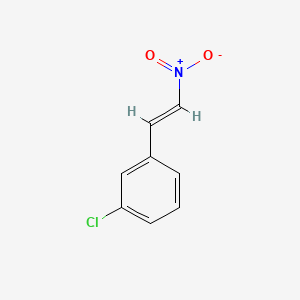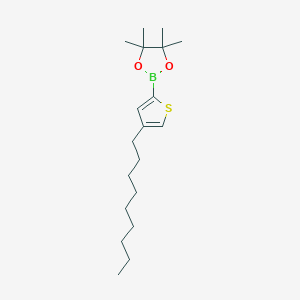
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDM-TMA, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in the field of medicinal chemistry. BDM-TMA is a thiomorpholine-based compound that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to increase the release of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to possess a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide for lab experiments is its versatility. It can be easily synthesized and can be used in a wide range of experiments due to its diverse range of biochemical and physiological effects. However, one of the limitations of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the research and development of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, using N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a lead compound. Another potential direction is the development of new drugs for the treatment of chronic pain, using N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a template for drug design. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide and its potential applications in other areas of medicinal chemistry.
合成方法
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-methyl-3,5-dioxothiomorpholine with sodium hydride to form a sodium salt. This salt is then reacted with N-(1,3-benzodioxol-5-yl)acetamide in the presence of a catalyst to yield N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-8-14(19)16(13(18)6-22-8)5-12(17)15-9-2-3-10-11(4-9)21-7-20-10/h2-4,8H,5-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXWZGOKWLJYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2826061.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2826063.png)
![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)

![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)
![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)
![1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2826074.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)
![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)